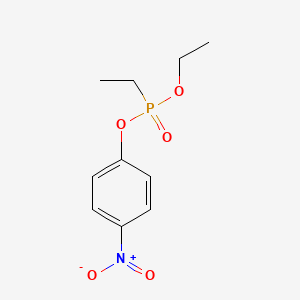

Ethyl 4-Nitrophenyl P-ethylphosphonate

Vue d'ensemble

Description

L’éthyl p-nitrophényl éthylphosphonate est un composé organophosphoré de formule moléculaire C10H14NO5P. Il est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et la médecine. Le composé est caractérisé par la présence d’un groupe nitrophényle, d’un groupe éthyle et d’un fragment éthylphosphonate, qui contribuent à ses propriétés chimiques uniques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’éthyl p-nitrophényl éthylphosphonate implique généralement la réaction du 4-nitrophénol avec du phosphite de diéthyle en présence d’une base telle que l’hydrure de sodium. La réaction se produit par substitution nucléophile, conduisant à la formation du produit souhaité. Les conditions réactionnelles incluent souvent le reflux des réactifs dans un solvant approprié, tel que le tétrahydrofurane, pendant plusieurs heures .

Méthodes de production industrielle

La production industrielle de l’éthyl p-nitrophényl éthylphosphonate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et de conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés du produit. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et l’extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

L’éthyl p-nitrophényl éthylphosphonate subit diverses réactions chimiques, notamment :

Hydrolyse : Le composé peut être hydrolysé en milieu acide ou basique pour produire des dérivés d’acide phosphonique.

Substitution nucléophile : Il réagit avec les nucléophiles, tels que les nucléophiles anioniques, dans les systèmes de microémulsions, conduisant à la formation de produits substitués.

Réactifs et conditions courants

Substitution nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium sont utilisés, et les réactions sont souvent menées dans des solvants organiques comme le tétrahydrofurane.

Principaux produits formés

Applications De Recherche Scientifique

L’éthyl p-nitrophényl éthylphosphonate a plusieurs applications en recherche scientifique :

Mécanisme D'action

L’éthyl p-nitrophényl éthylphosphonate exerce ses effets principalement par l’inhibition des enzymes cholinesterases. Le composé se lie au site actif de l’enzyme, empêchant l’hydrolyse de l’acétylcholine. Cela conduit à une accumulation d’acétylcholine aux jonctions synaptiques, entraînant une neurotransmission prolongée. L’inhibition est souvent irréversible, ce qui en fait un inhibiteur puissant .

Comparaison Avec Des Composés Similaires

Composés similaires

Éthyl p-nitrophényl phénylphosphonothionate : Structure similaire, mais contient un atome de soufre au lieu d’un atome d’oxygène.

Éthyl p-nitrophényl benzènethionophosphonate : Autre composé apparenté avec un mécanisme d’action similaire.

Unicité

L’éthyl p-nitrophényl éthylphosphonate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et une réactivité distinctes. Sa capacité à agir comme un puissant inhibiteur de la cholinesterase le distingue des autres composés similaires, ce qui le rend précieux à la fois dans la recherche et les applications industrielles .

Activité Biologique

Ethyl 4-nitrophenyl P-ethylphosphonate (ENPEP) is an organophosphorus compound recognized for its biological activity, particularly as a reversible inhibitor of cholinesterase enzymes. This article explores its biological activity, mechanisms of action, potential applications, and comparative studies with similar compounds.

Chemical Structure and Properties

ENPEP has the molecular formula CHNOP and features both ethyl and nitro functional groups. Its structure contributes to its reactivity and biological activity, particularly in cholinergic signaling pathways.

ENPEP primarily functions as a cholinesterase inhibitor , which has significant implications for neurotransmission. Cholinesterases are crucial for breaking down acetylcholine, a neurotransmitter involved in muscle contraction and other nervous system functions. By inhibiting these enzymes, ENPEP can lead to increased levels of acetylcholine in synaptic clefts, which may result in cholinergic overstimulation and various neurological effects .

Effects on Cholinergic Signaling

The inhibition of cholinesterase by ENPEP affects both presynaptic and postsynaptic cholinergic receptors, suggesting a broader influence on cholinergic signaling pathways. This mechanism can potentially lead to symptoms associated with cholinergic toxicity, including muscle spasms, respiratory distress, and other neurological disturbances.

Case Studies

- Neurotoxic Effects : Research has indicated that ENPEP exhibits delayed neurotoxic effects typical of some organophosphorus compounds. In studies involving animal models, the phosphorylation of specific sites in nervous tissue was observed shortly after dosing, leading to long-term neurotoxic outcomes .

- Reactivation Studies : Studies have focused on the reactivation of erythrocyte cholinesterase inhibited by ENPEP using oximes. These investigations highlight the potential for therapeutic interventions following exposure to organophosphorus compounds .

- Comparative Toxicity : ENPEP has been compared with other organophosphorus compounds in terms of its inhibitory potency on cholinesterases. For instance, it was found to be less potent than diethyl 4-nitrophenyl phosphate but more effective than simpler organophosphate structures .

Applications

Given its biological activity, ENPEP is being explored for various applications:

- Pesticide Development : Due to its ability to inhibit cholinesterase, ENPEP may serve as a prototype for developing new pesticides targeting cholinergic pathways in pests.

- Therapeutic Research : The compound's interactions with cholinergic systems make it a candidate for studying treatments for conditions related to cholinergic dysregulation.

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between ENPEP and related organophosphorus compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Contains nitrophenyl and ethyl groups | Reversible inhibitor of cholinesterase |

| Diethyl 4-nitrophenyl phosphate | Two ethyl groups on phosphorus | More potent cholinesterase inhibitor |

| O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate | Thioate group instead of oxygen | Different reactivity due to sulfur presence |

| Ethyl phenyl phosphate | Lacks nitro group; simpler structure | Less biological activity compared to nitro derivatives |

Propriétés

IUPAC Name |

1-[ethoxy(ethyl)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5P/c1-3-15-17(14,4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUJMEYKYHETBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048843 | |

| Record name | Ethyl 4-nitrophenyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-71-4 | |

| Record name | Ethyl 4-nitrophenyl P-ethylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl-O-ethyl ethylphosphonate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-nitrophenyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-NITROPHENYL-O-ETHYL ETHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H39MRI1X2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.